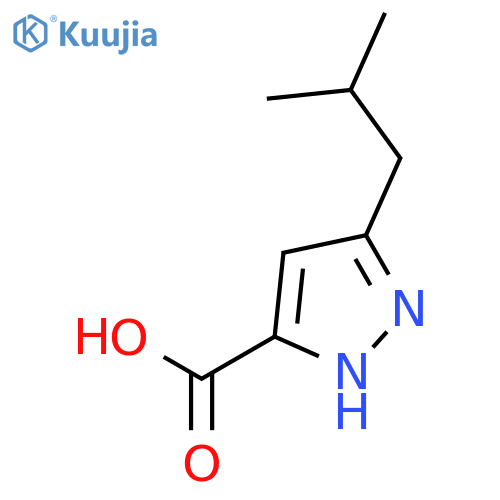Cas no 92933-49-8 (5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid)

92933-49-8 structure
商品名:5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid
5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Isobutyl-1H-pyrazole-5-carboxylic acid
- 3-(2-Methlypropyl)-1H-pyrazole-5-carboxylic acid
- 5-Isobutyl-1H-pyrazole-3-carboxylic Acid
- 5-Isobutyl-2H-pyrazole-3-carboxylic acid
- 3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
- 3-Isobutylpyrazole-5-carboxylic acid
- IFLAB-BB F0918-4248
- 5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid
- SCHEMBL2888926
- AKOS000271427
- HMS2413C16
- starbld0011877
- 92933-49-8
- ChemDiv2_001118
- FT-0768971
- 890591-01-2
- AT25808
- Oprea1_392289
- SMR000010656
- 5-isobutyl-1H-pyrazol-3-carboxylic acid
- AKOS000136085
- F0918-4248
- EN300-41524
- 3-(2-Methylpropyl)-1H-pyrazole-5-carboxylicacid
- HMS1372C18
- MLS000077389
- AB00397483-04
- 3-Isobutyl-1H-pyrazole-5-carboxylic acid, AldrichCPR
- MFCD02224143
- 3-Isobutyl-1H-pyrazole-5-carboxylic acid x0.25h2o
- SR-01000506376-1
- CHEMBL1702639
- BB 0219038
- EU-0014191
- Z234853694
- VS-03229
- Q27213018
- SR-01000506376
- OCAWPZXEVMMJMI-UHFFFAOYSA-N
- CHEBI:123310
- CS-0248817
- FT-0670429
- Oprea1_198408
- ALBB-029071
- DB-014301
- BBL012189
- STK391765
- AS-871/40468667
- 1H-pyrazole-5-carboxylic acid, 3-(2-methylpropyl)-
- 1H-Pyrazole-3-carboxylic acid, 5-(2-methylpropyl)-
- 5-(2-Methylpropyl)-1H-pyrazole-3-carboxylic Acid;
-
- MDL: MFCD02224143
- インチ: InChI=1S/C8H12N2O2/c1-5(2)3-6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)
- InChIKey: OCAWPZXEVMMJMI-UHFFFAOYSA-N
- ほほえんだ: CC(C)CC1=CC(=NN1)C(=O)O
計算された属性
- せいみつぶんしりょう: 168.09000
- どういたいしつりょう: 168.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.203
- ふってん: 376.2 °C at 760 mmHg
- フラッシュポイント: 376.2 °C at 760 mmHg
- 屈折率: 1.549
- PSA: 65.98000
- LogP: 1.30640
- じょうきあつ: 0.0±0.9 mmHg at 25°C
5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM189097-5g |
5-Isobutyl-2H-pyrazole-3-carboxylic acid |
92933-49-8 | 95% | 5g |
$436 | 2021-08-05 | |
| Life Chemicals | F0918-4248-0.25g |
3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid |
92933-49-8 | 95%+ | 0.25g |
$44.0 | 2023-09-07 | |
| Life Chemicals | F0918-4248-2.5g |
3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid |
92933-49-8 | 95%+ | 2.5g |
$174.0 | 2023-09-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6831-1G |
5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid |
92933-49-8 | 95% | 1g |
¥ 1,168.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6831-5G |
5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid |
92933-49-8 | 95% | 5g |
¥ 3,511.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6831-10G |
5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid |
92933-49-8 | 95% | 10g |
¥ 5,854.00 | 2023-04-12 | |
| Life Chemicals | F0918-4248-10g |
3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid |
92933-49-8 | 95%+ | 10g |
$365.0 | 2023-09-07 | |
| Chemenu | CM189097-5g |
5-Isobutyl-2H-pyrazole-3-carboxylic acid |
92933-49-8 | 95% | 5g |
$524 | 2023-02-01 | |
| Enamine | EN300-41524-1.0g |
3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid |
92933-49-8 | 95% | 1g |
$170.0 | 2023-04-30 | |
| Enamine | EN300-41524-0.5g |
3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid |
92933-49-8 | 95% | 0.5g |
$132.0 | 2023-04-30 |
5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid 関連文献
-
Wei-Jie Si,Xiao-Bin Wang,Min Chen,Meng-Qi Wang,Ai-Min Lu,Chun-Long Yang New J. Chem. 2019 43 3000
92933-49-8 (5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid) 関連製品
- 92933-47-6(5-Isopropyl-1H-pyrazole-3-carboxylic acid)
- 401629-04-7(3-Cyclopropyl-1H-pyrazole-5-carboxylic acid)
- 4027-59-2(5-Ethyl-1H-pyrazole-3-carboxylic acid)
- 890624-89-2(5-Butyl-1H-pyrazole-3-carboxylic Acid)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 307-59-5(perfluorododecane)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:92933-49-8)5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid

清らかである:99%/99%
はかる:5.0g/10.0g
価格 ($):440.0/734.0